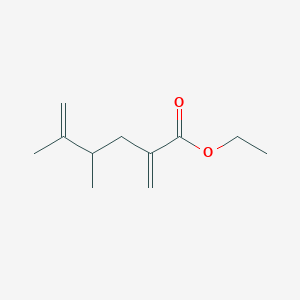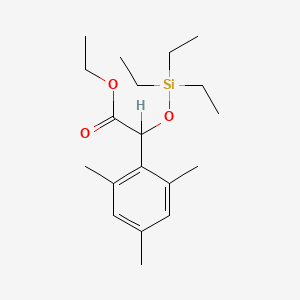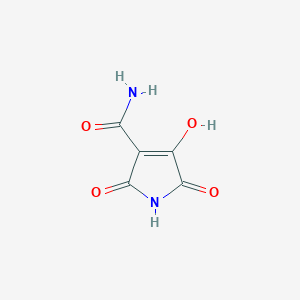![molecular formula C21H17N3O5S B14426609 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide CAS No. 83277-38-7](/img/structure/B14426609.png)
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including organic electronics, photochemistry, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole core. One common method for synthesizing carbazole derivatives is the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine with cyclohexanone, followed by acid-catalyzed rearrangement and ring-closing reactions . The nitro group is introduced through nitration reactions, and the sulfonamide group is added via sulfonation reactions .
Industrial Production Methods
Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures . The specific industrial methods for producing this compound may vary, but they generally follow similar principles of selective crystallization and purification.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: A simpler carbazole derivative with similar structural features.
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in organic electronics.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its applications in photoredox catalysis.
Uniqueness
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups provide versatility in chemical reactions and potential therapeutic applications .
Propriétés
Numéro CAS |
83277-38-7 |
|---|---|
Formule moléculaire |
C21H17N3O5S |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
4-methyl-N-[2-(3-nitrocarbazol-9-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N3O5S/c1-14-6-9-16(10-7-14)30(28,29)22-13-21(25)23-19-5-3-2-4-17(19)18-12-15(24(26)27)8-11-20(18)23/h2-12,22H,13H2,1H3 |
Clé InChI |
MESGDNSKEYXBPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





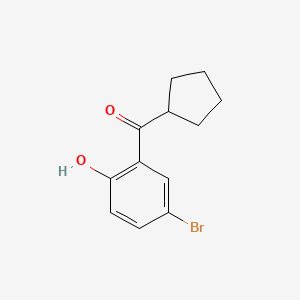


![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
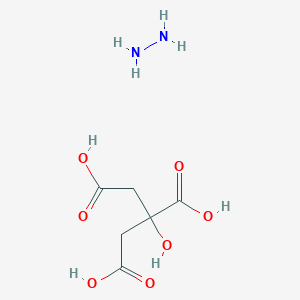
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
